N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyanocyclohexyl group and a methylimidazo[1,2-a]pyridinyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . The formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using transition metal catalysts, such as copper, under mild conditions.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocyclohexyl group can be replaced by other nucleophiles.
Cyclization: The imidazo[1,2-a]pyridine moiety can participate in cyclization reactions to form various heterocyclic compounds.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The compound may inhibit or activate specific signaling pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine structure and are known for their diverse therapeutic applications.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are used in drug discovery for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-6-5-9-21-11-14(19-16(13)21)10-15(22)20-17(12-18)7-3-2-4-8-17/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFROBOOTEBBDDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC(=O)NC3(CCCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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